An In-depth Technical Guide to 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride
An In-depth Technical Guide to 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butyl) 5-methyl L-glutamate hydrochloride is a diester derivative of the non-essential amino acid L-glutamic acid. In this compound, the α-carboxyl group is protected as a methyl ester, and the γ-carboxyl group is protected as a tert-butyl ester. This strategic protection scheme makes it a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis. The hydrochloride salt form enhances its stability and handling properties.
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and potential biological relevance of 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride, tailored for professionals in research and drug development.
Chemical and Physical Properties
1-(tert-Butyl) 5-methyl L-glutamate hydrochloride is a white to off-white solid.[1] Its dual esterification renders it soluble in various organic solvents, a crucial property for its use in solution-phase and solid-phase synthesis.
Identifiers and Chemical Structure
| Property | Value |
| Systematic Name | (2S)-1-(tert-butyl) 5-methyl 2-aminopentanedioate hydrochloride |
| Common Synonyms | L-Glutamic acid 1-(tert-butyl) 5-methyl ester hydrochloride, H-Glu(OtBu)-OMe·HCl |
| CAS Number | 34582-33-7, 6234-01-1 |
| Molecular Formula | C₁₀H₂₀ClNO₄ |
| Molecular Weight | 253.72 g/mol |
| Chemical Structure | ![]() |
Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Purity (NMR) | ≥97.0% | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [2] |
| Storage Conditions | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |
Synthesis and Manufacturing
The synthesis of 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride typically involves a multi-step process starting from L-glutamic acid. The general strategy involves the sequential protection of the two carboxylic acid groups and the amino group.
General Synthesis Workflow
A plausible synthetic route, based on patent literature, involves the following key transformations.[3]
Caption: General synthetic workflow for 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride.
Experimental Protocol: A Representative Synthesis
The following is a representative, multi-step protocol synthesized from available literature for analogous compounds.[3][4]
Step 1: Formation of L-Glutamic Acid Dimethyl Ester
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Suspend L-glutamic acid in methanol.
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Cool the mixture in an ice bath and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude dimethyl ester.
Step 2: N-Protection
-
Dissolve the L-glutamic acid dimethyl ester in a suitable solvent such as dichloromethane.
-
Add diisopropylethylamine followed by triphenylchloromethane.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction mixture to isolate the N-tritylated product.
Step 3: Selective Saponification
-
Dissolve the N-trityl-L-glutamic acid dimethyl ester in a mixture of methanol, tetrahydrofuran, and water.
-
Add a stoichiometric amount of sodium hydroxide and stir at room temperature.
-
Monitor the reaction for the selective hydrolysis of the 5-methyl ester.
-
Acidify the reaction mixture and extract the product.
Step 4: tert-Butylation
-
Dissolve the N-trityl-L-glutamic acid 1-methyl ester in dichloromethane.
-
Add tert-butyl trichloroacetimidate and a catalytic amount of a suitable acid.
-
Stir the reaction at room temperature until completion.
-
Purify the product by chromatography.
Step 5: Deprotection and Salt Formation
-
Dissolve the fully protected amino acid in dichloromethane.
-
Add triisopropylsilane as a scavenger, followed by trifluoroacetic acid to remove the trityl group.
-
After completion, evaporate the solvent and dissolve the residue in a suitable solvent.
-
Introduce hydrogen chloride (e.g., as a solution in dioxane) to precipitate the hydrochloride salt.
-
Isolate the final product by filtration and dry under vacuum.
Applications in Research and Drug Development
The primary application of 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride is as a versatile building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[5][6]
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the orthogonal protecting group strategy is crucial for the stepwise assembly of a peptide chain on a solid support. The methyl ester at the α-carboxyl position and the tert-butyl ester at the γ-carboxyl position of this compound offer distinct lability to different chemical conditions, allowing for selective deprotection and coupling reactions.
Experimental Protocol: Incorporation into a Peptide Chain via SPPS
The following protocol outlines the general steps for incorporating a glutamic acid residue using a protected derivative like 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride, often after N-terminal protection (e.g., with Fmoc).
Caption: A simplified workflow for the incorporation of a protected glutamic acid residue in SPPS.
Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin) pre-loaded with the C-terminal amino acid of the target peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid using a solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Activation and Coupling: In a separate vessel, activate the N-protected 1-(tert-Butyl) 5-methyl L-glutamate (e.g., Fmoc-Glu(OtBu)-OMe) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: Wash the resin extensively with DMF and other solvents to remove unreacted reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the tert-butyl group) using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). The α-methyl ester may require a separate saponification step for its removal if the free C-terminus is desired.
Mechanism of Action and Biological Relevance
As a derivative of L-glutamic acid, the biological activity of 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride is presumed to be related to the glutamatergic system. L-glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic (e.g., NMDA, AMPA, kainate) and metabotropic glutamate receptors.[7]
The ester modifications at both carboxyl groups would likely render the molecule inactive at glutamate receptors in its intact form. It is plausible that this compound could act as a prodrug, where cellular esterases hydrolyze the ester groups to release L-glutamic acid. However, specific studies on the metabolism and biological activity of 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride are limited.
One study on the related L-glutamate diethyl ester hydrochloride suggested that it is not a simple antagonist of glutamate receptors and may have complex pharmacological effects.[8][9] This highlights the need for further investigation into the specific interactions of glutamate diesters with neuronal signaling pathways.
Potential Signaling Pathway Interaction
The diagram below illustrates the general signaling pathway of L-glutamate. A derivative like 1-(tert-Butyl) 5-methyl L-glutamate could potentially influence this pathway, likely after enzymatic conversion to L-glutamate.
Caption: Hypothetical mechanism of action via conversion to L-glutamate and interaction with its signaling pathways.
Safety and Handling
Standard laboratory safety precautions should be observed when handling 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride. This includes wearing appropriate personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1-(tert-Butyl) 5-methyl L-glutamate hydrochloride is a key reagent for the synthesis of complex peptides for research and pharmaceutical development. Its well-defined structure and the orthogonal nature of its protecting groups allow for its precise and efficient incorporation into peptide chains. While its direct biological activity is not extensively characterized, its role as a precursor to L-glutamic acid suggests potential applications in the study of the glutamatergic system. Further research is warranted to fully elucidate its metabolic fate and pharmacological profile. This guide provides a foundational understanding for researchers and scientists working with this important synthetic building block.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CN109516925B - A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. L-谷氨酸 5-叔丁基 1-甲酯 盐酸盐 ≥95.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-tert-Butyl 1-Methyl L-Glutamate Hydrochloride | 6234-01-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex. | Sigma-Aldrich [sigmaaldrich.com]
- 9. L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

